molecular formula C25H35N2O7P B10799444 [4-[(4R,5R)-2-[[[2,6-di(propan-2-yl)phenyl]carbamoylamino]methyl]-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] dihydrogen phosphate

[4-[(4R,5R)-2-[[[2,6-di(propan-2-yl)phenyl]carbamoylamino]methyl]-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] dihydrogen phosphate

Cat. No.: B10799444
M. Wt: 506.5 g/mol
InChI Key: WUEHURHTEPWPPO-QZTJIDSGSA-N
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Description

FCE 28654 is a water-soluble compound known for its role as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme is crucial in the metabolism of cholesterol, and its inhibition has significant implications for managing cholesterol levels in the body. FCE 28654 has been studied for its potential therapeutic applications, particularly in the treatment of hypercholesterolemia .

Preparation Methods

The synthesis of FCE 28654 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of reagents such as phosphorous oxychloride and dimethylformamide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial production methods for FCE 28654 are designed to scale up the laboratory synthesis process while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

FCE 28654 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of FCE 28654 can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

FCE 28654 has a wide range of scientific research applications:

Mechanism of Action

FCE 28654 exerts its effects by inhibiting the enzyme acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a process that converts free cholesterol into cholesteryl esters for storage in cells. By inhibiting ACAT, FCE 28654 reduces the formation of cholesteryl esters, leading to lower cholesterol levels in the blood and liver. The molecular targets of FCE 28654 include the active site of ACAT, where it binds and prevents the enzyme from catalyzing the esterification reaction .

Comparison with Similar Compounds

FCE 28654 is unique among ACAT inhibitors due to its water solubility and ability to be administered both orally and intravenously. Similar compounds include:

FCE 28654 stands out due to its solubility and versatility in administration, making it a valuable compound for both research and therapeutic applications.

Properties

Molecular Formula

C25H35N2O7P

Molecular Weight

506.5 g/mol

IUPAC Name

[4-[(4R,5R)-2-[[[2,6-di(propan-2-yl)phenyl]carbamoylamino]methyl]-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C25H35N2O7P/c1-15(2)21-8-7-9-22(16(3)4)23(21)27-24(28)26-14-25(32-17(5)18(6)33-25)19-10-12-20(13-11-19)34-35(29,30)31/h7-13,15-18H,14H2,1-6H3,(H2,26,27,28)(H2,29,30,31)/t17-,18-/m1/s1

InChI Key

WUEHURHTEPWPPO-QZTJIDSGSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC(O1)(CNC(=O)NC2=C(C=CC=C2C(C)C)C(C)C)C3=CC=C(C=C3)OP(=O)(O)O)C

Canonical SMILES

CC1C(OC(O1)(CNC(=O)NC2=C(C=CC=C2C(C)C)C(C)C)C3=CC=C(C=C3)OP(=O)(O)O)C

Origin of Product

United States

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